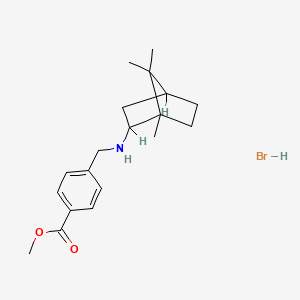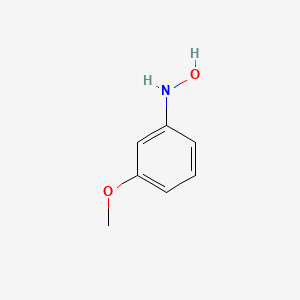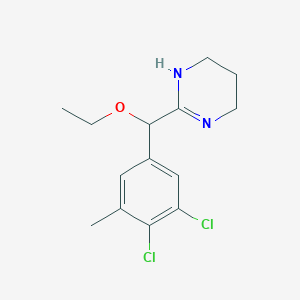
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.1834 g/mol . This compound is a derivative of benzodioxole, which is a heterocyclic compound containing the methylenedioxy functional group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of dihydroapiol. One method involves the use of ethyl formate and phosphorus pentachloride (PCl5) in dry dichloromethane (CH2Cl2) under reflux conditions . The reaction mixture is then poured into water, and the organic layer is separated, washed, and dried to obtain the desired product.
Análisis De Reacciones Químicas
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which have potential anticancer properties . Additionally, it is used in the development of bioactive molecules for pharmaceuticals and pesticides . Its unique structure makes it valuable in the study of various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the metastasis of certain cancer cells by interfering with their growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are significant.
Comparación Con Compuestos Similares
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde can be compared to other similar compounds, such as 1(3H)-Isobenzofuranone, 6,7-dimethoxy- and 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methylenedioxy and formyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
23731-66-0 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(4-11)8-10(9(7)13-2)15-5-14-8/h3-4H,5H2,1-2H3 |
Clave InChI |
IXAPAMZBUJTKNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)C=O)OCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)

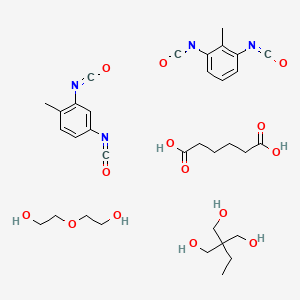
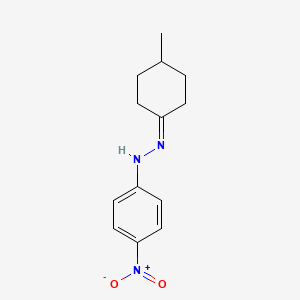
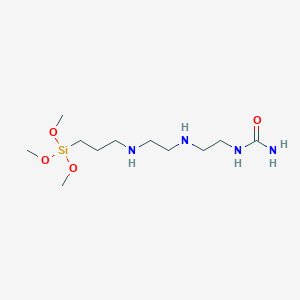

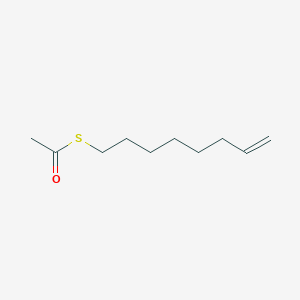
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
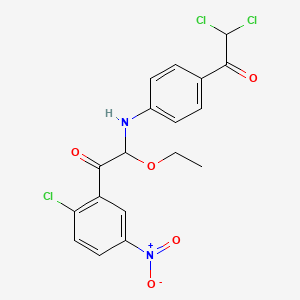
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
